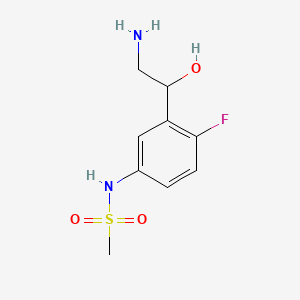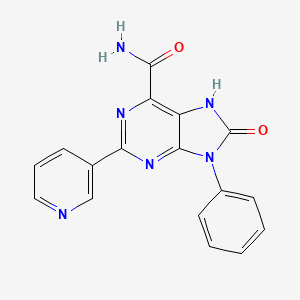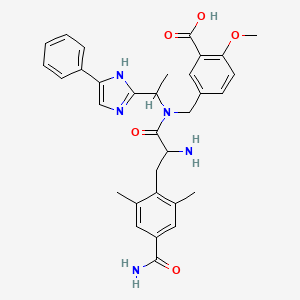
2-tert-butyl-1-indanone
Descripción general
Descripción
2-tert-butyl-1-indanone is an organic compound with the molecular formula C₁₃H₁₆O It is a derivative of indanone, featuring a tert-butyl group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-tert-butyl-1-indanone can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of indan with tert-butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions
2-tert-butyl-1-indanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the aromatic ring, facilitated by reagents such as halogens or nitrating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in ether.
Substitution: Halogens (chlorine, bromine) in the presence of a Lewis acid, nitrating agents like nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
2-tert-butyl-1-indanone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It serves as a precursor in the preparation of various indanone derivatives.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism of action of 2-tert-butyl-1-indanone involves its interaction with specific molecular targets. The compound’s effects are mediated through pathways that involve the modulation of enzyme activity or receptor binding. For instance, its potential antimicrobial activity may result from the inhibition of bacterial enzymes or disruption of cell membrane integrity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Butyl-2,3-dihydro-1H-inden-1-one
- 2-tert-Butyl-1H-indene
- 2-tert-Butyl-1H-inden-1-one
Uniqueness
2-tert-butyl-1-indanone is unique due to the presence of the tert-butyl group, which imparts steric hindrance and influences the compound’s reactivity and stability
Propiedades
Número CAS |
38206-36-9 |
|---|---|
Fórmula molecular |
C13H16O |
Peso molecular |
188.26 g/mol |
Nombre IUPAC |
2-tert-butyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C13H16O/c1-13(2,3)11-8-9-6-4-5-7-10(9)12(11)14/h4-7,11H,8H2,1-3H3 |
Clave InChI |
VASMGYPAFMJRNM-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1CC2=CC=CC=C2C1=O |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-propyl-1H-imidazo[4,5-b]pyridine](/img/structure/B8735696.png)
![2,3,4,5-Tetrachloro-6-[4-(diethylamino)-2-methylbenzoyl]benzoic acid](/img/structure/B8735701.png)
![5-METHYL-[1,2,4]TRIAZOLO[1,5-A]PYRIMIDINE-2-SULFONYLCHLORIDE](/img/structure/B8735706.png)







![4'-Butyl[1,1'-biphenyl]-3-amine](/img/structure/B8735788.png)



